

Introduction: The Strategic Value of Halogenated Pyridines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-iodo-5-methylpyridine

Cat. No.: B1460942

[Get Quote](#)

Pyridine and its derivatives are foundational scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.^[1] The specific placement of functional groups on the pyridine ring dictates the molecule's reactivity and ultimate utility. Among these, halogenated pyridines are particularly prized as versatile intermediates. The introduction of halogens, such as chlorine and iodine, at specific positions creates reactive handles for chemists to perform further molecular modifications, often through cross-coupling reactions or nucleophilic substitutions.^[1]

This guide focuses on **2-Chloro-3-iodo-5-methylpyridine** (CAS No. 59782-91-1), a tri-substituted pyridine that has emerged as a significant building block in synthetic chemistry. Its unique arrangement of a chloro, an iodo, and a methyl group offers a platform for regioselective functionalization, making it a valuable intermediate in the synthesis of complex, biologically active molecules. We will explore the synthetic pathways to this compound, its key physicochemical properties, and its applications in drug discovery and other industrial sectors.

Historical Context and Synthetic Evolution

The history of **2-Chloro-3-iodo-5-methylpyridine** is intrinsically linked to the broader development of synthetic routes for functionalized pyridines, particularly its precursor, 2-chloro-5-methylpyridine. The demand for these intermediates has been largely driven by the agrochemical industry for the synthesis of herbicides and pesticides.^{[1][2][3]}

Early methods for producing 2-chloro-5-methylpyridine often started from beta-picoline (3-methylpyridine). However, direct chlorination of beta-picoline can lead to a mixture of isomers,

complicating purification and reducing the yield of the desired product.^{[2][4]} To overcome these challenges, alternative multi-step synthetic strategies were developed, as outlined in various patents. One notable approach involves the condensation of propionaldehyde with an acrylic ester, followed by amination to form a dihydropyridone intermediate. This is then halogenated to create a 2-oxo-5-methyl-5,6-dihalopiperidine, which can be converted to 2-chloro-5-methylpyridine using a chlorinating agent like phosphorus oxychloride or phosgene.^{[2][3][5]}

The synthesis of **2-Chloro-3-iodo-5-methylpyridine** itself represents a further functionalization of this critical precursor, designed to introduce an iodine atom at the 3-position. This is typically achieved through a Sandmeyer-type reaction, a classic and reliable method in aromatic chemistry for converting an amino group into a variety of functionalities, including halides.

Core Synthesis Methodology: The Sandmeyer Reaction

The most direct and commonly cited method for preparing **2-Chloro-3-iodo-5-methylpyridine** is via a Sandmeyer reaction, starting from 3-Amino-2-chloro-5-methylpyridine. This process involves two key stages: diazotization of the amine followed by displacement with iodide.^[6]

Experimental Protocol

Stage 1: Diazotization of 3-Amino-2-chloro-5-methylpyridine

- **Preparation:** A solution of 3-Amino-2-chloro-5-methylpyridine is prepared in a concentrated aqueous acid, typically hydrochloric acid. The vessel is cooled to a low temperature, generally between -15°C and -10°C, using an appropriate cooling bath (e.g., an ice-salt bath).
- **Addition of Nitrite:** A solution of sodium nitrite (NaNO_2) in water is added dropwise to the cooled amine solution. It is critical to maintain the temperature below -10°C during this addition to ensure the stability of the resulting diazonium salt.
- **Reaction:** The mixture is stirred at this low temperature for approximately 15-30 minutes to allow for the complete formation of the diazonium salt.

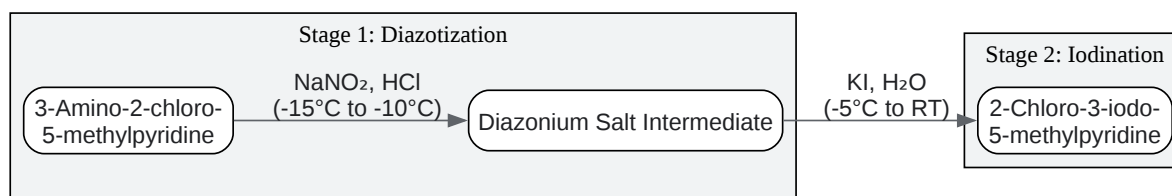
Causality Insight: The low temperature is crucial because diazonium salts are thermally unstable and can decompose, leading to side products and reduced yield. The strong acid

medium is necessary for the in-situ generation of nitrous acid (HNO_2) from sodium nitrite, which is the active diazotizing agent.

Stage 2: Iodination

- **Preparation of Iodide Solution:** A solution of potassium iodide (KI) in water is prepared.
- **Addition:** The potassium iodide solution is added dropwise to the cold diazonium salt mixture. The temperature should be carefully controlled and maintained below -5°C during the initial phase of the addition.
- **Reaction and Work-up:** After the addition is complete, the reaction is allowed to stir at 0°C for approximately 30 minutes and then warmed to room temperature for several hours (e.g., 3 hours) to ensure the reaction goes to completion.^[6]
- **Quenching and Extraction:** The reaction is quenched by the slow addition of an aqueous base (e.g., 10 N sodium hydroxide) until the pH is alkaline ($\text{pH} \approx 11$). This neutralizes the excess acid. The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane.^[6]
- **Purification:** The combined organic layers are dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (e.g., using an ethyl acetate/cyclohexane mobile phase) to yield **2-Chloro-3-iodo-5-methylpyridine** as a solid.^[6]

Self-Validating System: The success of the reaction can be monitored by TLC. The final product's identity and purity are confirmed through melting point analysis and spectroscopic methods (NMR, Mass Spectrometry), which should match reference data.^[6]



[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Chloro-3-iodo-5-methylpyridine** via Sandmeyer reaction.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of **2-Chloro-3-iodo-5-methylpyridine**.

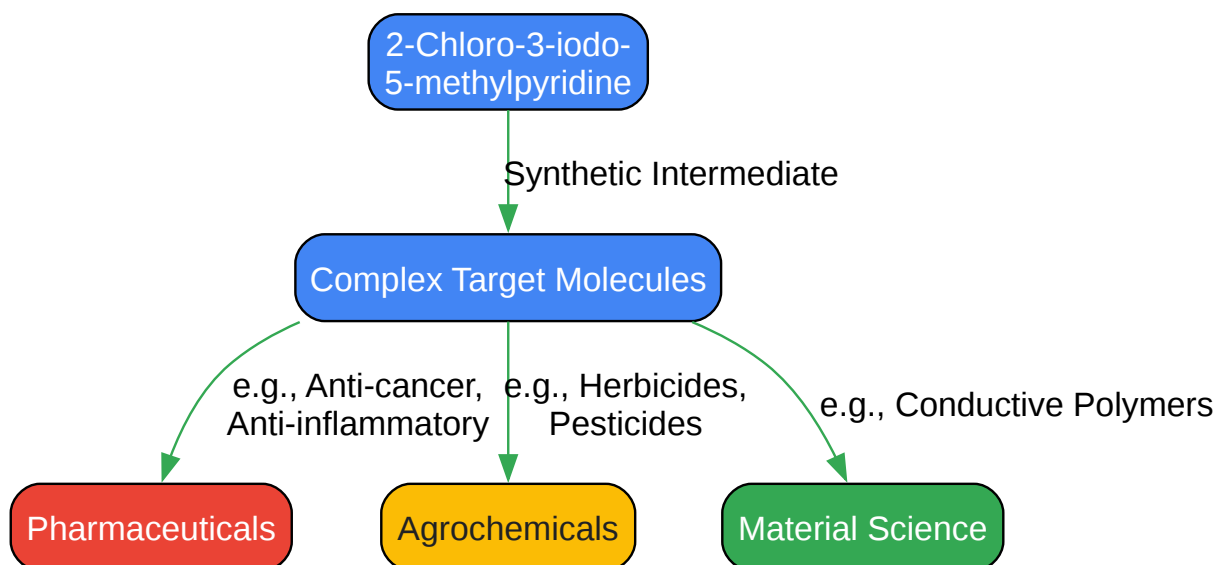
Property	Value	Source
CAS Number	59782-91-1	[7]
Molecular Formula	C ₆ H ₅ ClIN	[8][9]
Molecular Weight	253.47 g/mol	
Appearance	Yellow or Pale Yellow Solid	[6][10]
Melting Point	58-61 °C	[6]
Boiling Point	284.1 ± 35.0 °C (Predicted)	[7][10]
InChI Key	RBZFLTOFXAWOOQ- UHFFFAOYSA-N	[7]

Spectroscopic Data

- ¹H NMR (200 MHz, CDCl₃): δ 2.26 (s, 3H, CH₃), 7.96 (d, 1H, J = 2.0 Hz, H-4), 8.15 (d, 1H, J = 2.0 Hz, H-6).[6]
- ¹³C NMR (50 MHz, CDCl₃): δ 17.3 (CH₃), 94.4 (C-3), 133.6 (C-5), 149.2 (C-6), 149.4 (C-4), 151.7 (C-2).[6]
- Infrared (IR) (KBr): ν 1402, 1459, 2921 cm⁻¹. [6]
- Mass Spectrometry (ESI-MS): m/z 253.89 [M+H]⁺. [6]

Applications in Research and Development

The strategic placement of two different halogen atoms makes **2-Chloro-3-iodo-5-methylpyridine** a highly valuable intermediate for building molecular complexity, particularly through selective cross-coupling reactions.



[Click to download full resolution via product page](#)

Caption: Role as a versatile intermediate in various industries.

- **Pharmaceutical Development:** This compound serves as a key building block in the synthesis of novel therapeutic agents. The chloro and iodo groups can be selectively targeted in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce different fragments, enabling the rapid exploration of chemical space in drug discovery programs. It is noted for its use in developing anti-cancer and anti-inflammatory drugs.[11][12]
- **Agrochemicals:** Following the legacy of its precursors, **2-Chloro-3-iodo-5-methylpyridine** is used in the development of next-generation crop protection agents. Its structure allows for the creation of pesticides and herbicides with potentially improved efficacy and targeted action.[11][12]
- **Material Science:** The compound is also explored for its potential in creating novel organic materials. The pyridine scaffold is a component of many conductive polymers and organic

electronic materials, and this functionalized derivative allows for precise tuning of material properties.[11][12]

Conclusion

2-Chloro-3-iodo-5-methylpyridine stands as a testament to the enabling power of synthetic chemistry. While its "discovery" was more of a logical synthetic extension rather than a singular event, its history is rooted in the industrial need for efficiently produced, highly functionalized pyridine intermediates. The reliable Sandmeyer synthesis route provides access to this versatile building block, which empowers researchers in pharmaceuticals, agrochemicals, and material science to construct complex and valuable molecules. Its dual-halogenated nature ensures its continued relevance as a strategic intermediate for innovation across the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 3. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 5. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 6. 2-CHLORO-3-iodo-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Chloro-3-iodo-5-methylpyridine | 59782-91-1 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. 2-Chloro-3-iodo-5-methylpyridine | C6H5ClIN | CID 29919374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. escales | Virtual tour generated by Panotour [ub.edu]
- 12. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Halogenated Pyridines]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1460942#discovery-and-history-of-2-chloro-3-iodo-5-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com